3-Bromo-4-ethylthiophene
Description
3-Bromo-4-ethylthiophene is a brominated thiophene derivative characterized by a bromine substituent at the 3-position and an ethyl group at the 4-position of the thiophene ring. Thiophenes are aromatic heterocycles widely used in pharmaceuticals, organic electronics, and agrochemicals due to their stability and reactivity. The bromine atom enhances electrophilic substitution reactivity, enabling cross-coupling reactions (e.g., Suzuki, Stille), while the ethyl group introduces steric and electronic effects that influence solubility and regioselectivity in further functionalization.
- Halogenation: Electrophilic bromination of 4-ethylthiophene using reagents like N-bromosuccinimide (NBS) under controlled conditions.
- Cross-Coupling: Palladium-catalyzed coupling of 3,4-dibromothiophene with ethyl Grignard or organozinc reagents, as seen in the synthesis of 3-Bromo-2-[2-(4-butylphenyl)ethynyl]thiophene .
Properties
IUPAC Name |
3-bromo-4-ethylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrS/c1-2-5-3-8-4-6(5)7/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWJMTWJFLICWGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CSC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-ethylthiophene typically involves the bromination of 4-ethylthiophene. One common method is the electrophilic bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the third position of the thiophene ring.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also explored to make the process more sustainable.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding thiol derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like acetic acid or dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in ether or tetrahydrofuran (THF).
Major Products:
Substitution: Various substituted thiophenes depending on the nucleophile used.
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Thiol derivatives of thiophene.
Scientific Research Applications
3-Bromo-4-ethylthiophene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex thiophene derivatives and conjugated polymers.
Materials Science: The compound is used in the development of organic semiconductors and conductive polymers for electronic and optoelectronic devices.
Medicinal Chemistry: It is explored for its potential biological activities and as a precursor for the synthesis of pharmaceutical compounds.
Chemical Sensors: Thiophene derivatives, including this compound, are used in the fabrication of chemical sensors due to their sensitivity to various analytes.
Mechanism of Action
The mechanism of action of 3-Bromo-4-ethylthiophene in various applications depends on its chemical reactivity and interaction with other molecules. In organic synthesis, it acts as an electrophile in substitution reactions. In materials science, its conjugated structure allows for efficient charge transport, making it suitable for use in electronic devices. The specific molecular targets and pathways involved in its biological activities are still under investigation.
Comparison with Similar Compounds
Key Observations :
- Bromine at C3 directs electrophiles to C2 or C5 positions.
- Synthesis Complexity: Ethyl-substituted derivatives may require stricter temperature control (e.g., cryogenic conditions for organometallic reactions) compared to methyl analogs .
Physicochemical Properties
Limited direct data exists for 3-Bromo-4-ethylthiophene, but inferences can be made from related compounds:
Electronic Effects :
- The electron-withdrawing bromine reduces electron density at C3, making it susceptible to nucleophilic attacks. Ethyl groups (electron-donating) slightly counteract this effect at C3.
Biological Activity
3-Bromo-4-ethylthiophene is a member of the thiophene family, characterized by its unique structure that includes a bromine substituent and an ethyl group attached to a thiophene ring. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, highlighting relevant research findings, case studies, and potential therapeutic applications.
- Molecular Formula : CHBrS
- Molecular Weight : Approximately 205.08 g/mol
- Structure : The compound features a bromine atom at the 3-position and an ethyl group at the 4-position of the thiophene ring, which influences its electronic properties and reactivity.
Antimicrobial Properties
Research has indicated that thiophene derivatives exhibit significant antimicrobial properties. For instance, studies have shown that this compound can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve disruption of bacterial cell membranes and interference with metabolic pathways.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 12 | 64 µg/mL |
| Pseudomonas aeruginosa | 10 | 128 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. Studies have demonstrated its ability to induce apoptosis in cancer cells through modulation of key signaling pathways, such as NF-kB and STAT3. These pathways are crucial for cell proliferation and survival, making them significant targets for cancer therapy.
Case Study: Inhibition of Colorectal Cancer Cells
In a study investigating the effects of synthetic thiophene derivatives on colorectal cancer cells (DLD-1 and HCT116), it was found that this compound significantly reduced cell viability and induced apoptosis. The compound was shown to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, suggesting its potential as a therapeutic agent in colorectal cancer treatment .
The biological activity of this compound is believed to be linked to its ability to interact with various molecular targets:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic processes, leading to reduced cellular proliferation.
- Receptor Modulation : The compound may bind to receptors involved in signal transduction pathways, altering their activity and influencing cellular responses.
- Oxidative Stress Induction : By generating reactive oxygen species (ROS), it can induce oxidative stress in cancer cells, promoting apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
